molecular formula C23H18ClN B12713012 2-(1,1'-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-methyl-1H-pyrrole CAS No. 91306-94-4

2-(1,1'-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-methyl-1H-pyrrole

Cat. No.: B12713012
CAS No.: 91306-94-4
M. Wt: 343.8 g/mol
InChI Key: NWXTYNVBHFQSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a biphenyl group, a chlorophenyl group, and a methyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-methyl-1H-pyrrole typically involves the reaction of biphenyl derivatives with chlorophenyl derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl structure. The pyrrole ring is then constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-methyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-methyl-1H-pyrrole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 4-chloro-: A related compound with a similar biphenyl structure but lacking the pyrrole ring.

    4-Chlorobiphenyl: Another similar compound with a chlorophenyl group attached to a biphenyl structure.

Uniqueness

2-(1,1’-Biphenyl)-4-yl-1-(4-chlorophenyl)-5-methyl-1H-pyrrole is unique due to the presence of both biphenyl and pyrrole moieties, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

91306-94-4

Molecular Formula

C23H18ClN

Molecular Weight

343.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methyl-5-(4-phenylphenyl)pyrrole

InChI

InChI=1S/C23H18ClN/c1-17-7-16-23(25(17)22-14-12-21(24)13-15-22)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-16H,1H3

InChI Key

NWXTYNVBHFQSHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.